molecular formula C20H27NO6S B12418543 Tamsulosin Sulfonic Acid-d4

Tamsulosin Sulfonic Acid-d4

Cat. No.: B12418543
M. Wt: 413.5 g/mol
InChI Key: FWUVUSHDPGCUNJ-YIBGCOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamsulosin Sulfonic Acid-d4 (CAS 1795786-82-1) is a deuterium-labeled, stable isotope analogue of Tamsulosin Sulfonic Acid, which is a known impurity of Tamsulosin . Tamsulosin is a subtype-selective alpha1A-adrenoceptor antagonist used in the management of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) . This compound serves as a critical Reference Standard for analytical purposes, specifically for the development and validation of analytical methods (AMV) and for Quality Control (QC) during the synthesis and formulation stages of drug development . By providing a spectroscopically distinct signature, it enables researchers to accurately identify, quantify, and track the sulfonic acid impurity, ensuring the safety, purity, and efficacy of the pharmaceutical product. The molecular formula of this compound is C20H23D4NO6S, and it has a molecular weight of 413.52 . It is recommended that the product be stored in a 2-8°C refrigerator . This product is intended for laboratory research use only and is not for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27NO6S

Molecular Weight

413.5 g/mol

IUPAC Name

2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonic acid

InChI

InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1/i11D2,12D2

InChI Key

FWUVUSHDPGCUNJ-YIBGCOCLSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC)N[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O

Origin of Product

United States

Advanced Analytical Characterization of Tamsulosin Sulfonic Acid D4

Spectroscopic Approaches for Structural Confirmation of Deuterated Sites

Spectroscopic techniques are fundamental in verifying the molecular structure and confirming the successful incorporation of deuterium (B1214612) at specific atomic sites within the Tamsulosin (B1681236) Sulfonic Acid-d4 molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For deuterated analogs, both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are employed to confirm the location and extent of deuterium incorporation.

In the ¹H NMR spectrum of Tamsulosin Sulfonic Acid-d4, the absence or significant reduction of signals corresponding to the protons on the ethyl chain attached to the phenoxy group confirms successful deuteration at these positions. rsc.orgrsc.org The integration of the remaining proton signals relative to a non-deuterated portion of the molecule or an internal standard allows for a quantitative estimation of the degree of deuteration. rsc.org

Deuterium NMR (²H NMR) provides direct evidence of the deuterated sites. Since ²H has a spin of 1, it is NMR active. wikipedia.org A ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions of the deuterium atoms. wikipedia.orgsigmaaldrich.com This technique is particularly useful for highly enriched compounds where residual proton signals in ¹H NMR are very weak. sigmaaldrich.com The clean spectrum obtained from ²H NMR, where only deuteron (B1233211) signals are observed, simplifies structural verification. sigmaaldrich.com The combination of ¹H and ²H NMR provides unambiguous confirmation of the deuteration pattern.

Table 1: Representative NMR Data for Tamsulosin Analogs

Nucleus Tamsulosin (Non-deuterated) Chemical Shift (ppm) This compound Expected Observation
¹H Signals corresponding to -CH₂-CH₂- protons on the ethoxyethylamino side chain Absence or significant reduction of these signals

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the isotopic purity and abundance in deuterated compounds. nih.gov Using techniques like electrospray ionization (ESI), HRMS can accurately measure the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the deuterated compound and its non-deuterated and partially deuterated counterparts. rsc.orgresearchgate.net

The strategy involves acquiring a full scan mass spectrum and extracting the ions corresponding to the different isotopologues (D0 to D4 for this compound). rsc.orgnih.gov The relative abundance of these isotopic ions is used to calculate the percentage of isotopic enrichment. rsc.org For Tamsulosin-d4, a study using LC-ESI-HR-MS determined the isotopic purity to be 99.5%. rsc.org This high level of accuracy is essential for applications where the deuterated compound is used as an internal standard in quantitative analyses. rsc.org

Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium labels by analyzing the fragmentation patterns of the molecule. researchgate.netnih.gov The mass shifts observed in the fragment ions compared to the non-deuterated standard provide additional evidence for the specific sites of deuteration.

Table 2: Isotopic Purity Data for Deuterated Tamsulosin from HRMS

Isotopologue Description Relative Abundance (%)
d0 Non-deuterated < 0.1
d1 Contains one deuterium atom < 0.1
d2 Contains two deuterium atoms < 0.5
d3 Contains three deuterium atoms < 1.0

Note: The data presented is illustrative and based on typical results for high-purity deuterated standards. A study found the isotopic purity for Tamsulosin-d4 to be 99.5%. rsc.org

Chromatographic Purity Profiling of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the chemical purity of this compound. nih.govdaicelpharmastandards.com These methods are designed to separate the main compound from any process-related impurities or degradation products. nih.gov

Stability-indicating HPLC methods are developed and validated according to ICH guidelines to ensure they can resolve the active ingredient from potential degradants formed under stress conditions such as hydrolysis, oxidation, and photolysis. nih.gov A typical method would utilize a C18 reversed-phase column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile (B52724) or methanol. nih.govijpsonline.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 225 nm or 226 nm. ijpsonline.comnih.gov The purity profile is established by quantifying all detected impurity peaks relative to the main this compound peak.

Table 3: Example HPLC Parameters for Purity Profiling

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile/methanol) ijpsonline.com
Flow Rate 1.0 mL/min ijpsonline.com
Detection UV at 225 nm ijpsonline.com

Chiral Purity Analysis of this compound Isomers

Tamsulosin possesses a chiral center, and only the (R)-enantiomer is pharmacologically active. nih.gov Therefore, it is crucial to determine the chiral purity of this compound to ensure the absence of the inactive (S)-enantiomer.

Chiral HPLC is the most common method for separating enantiomers. nih.govresearchgate.net These methods employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For tamsulosin and its intermediates, polysaccharide-based CSPs, such as those coated on a silica (B1680970) support (e.g., Chiralcel OD-R), have proven effective. researchgate.net An alternative approach uses a chiral crown ether as a chiral selector. nih.gov

A reported method for the enantioseparation of tamsulosin utilized a Chiralcel OD-R column with a mobile phase consisting of sodium perchlorate (B79767) and acetonitrile. researchgate.net Another method for a tamsulosin intermediate used a Crownpak CR (+) column with an acidic aqueous mobile phase. nih.gov The detection of the separated enantiomers is typically achieved by UV spectrophotometry. nih.govresearchgate.net The chiral purity is then calculated by comparing the peak area of the undesired (S)-enantiomer to that of the desired (R)-enantiomer. For pharmaceutical applications, a chiral purity of >99.5% is often required. researchgate.net

Table 4: Chiral HPLC Method for Tamsulosin Enantiomers

Parameter Condition
Column Chiralcel OD-R (250 mm x 4.6 mm, 10 µm) researchgate.net
Mobile Phase 0.5 mol L⁻¹ sodium perchlorate and acetonitrile (80:20, v/v, pH 4.0) researchgate.net
Flow Rate 0.4 mL/min researchgate.net

Development and Validation of Quantitative Analytical Methodologies Utilizing Tamsulosin Sulfonic Acid D4

Rationale for Stable Isotope Internal Standard Application in Bioanalysis and Pharmaceutical Quality Control

The fundamental principle behind using an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample processing and instrumental analysis. scioninstruments.com An ideal IS should behave identically to the analyte of interest during all stages of the procedure, including extraction, derivatization, and ionization. scispace.comamazonaws.com Stable isotope-labeled internal standards, such as Tamsulosin (B1681236) Sulfonic Acid-d4, are considered the gold standard for quantitative mass spectrometry for several key reasons. crimsonpublishers.com

Firstly, SILs possess nearly identical physicochemical properties to their non-labeled counterparts. amazonaws.com This includes parameters like polarity, pKa, and extraction efficiency. Consequently, any loss of the analyte during sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, will be mirrored by a proportional loss of the SIL IS. nih.gov This ensures that the ratio of the analyte response to the IS response remains constant, leading to higher accuracy and precision.

Secondly, in LC-MS/MS analysis, SILs co-elute chromatographically with the analyte. This is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix (e.g., plasma, urine). crimsonpublishers.com Since both the analyte and the SIL IS experience the same matrix effects at the same time in the ion source, the ratio of their signals remains unaffected, mitigating a significant source of analytical error. scioninstruments.comcrimsonpublishers.com

Finally, the use of a mass spectrometer as a detector allows for the differentiation between the analyte and the SIL IS based on their mass-to-charge (m/z) difference, despite their chemical similarity. amazonaws.com This mass difference, introduced by the incorporation of heavy isotopes like deuterium (B1214612) (²H or D), does not significantly alter the chemical behavior but provides a distinct signal for detection. nih.gov This approach improves the accuracy and precision for the analysis of both small and large molecules, making it indispensable for rigorous bioanalytical and quality control applications. crimsonpublishers.com

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Tamsulosin Sulfonic Acid-d4 as an Internal Standard

Developing a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure maximum sensitivity, selectivity, and efficiency.

The primary goal of chromatographic development is to achieve a symmetric peak shape for the analyte, ensure its separation from matrix interferences, and maintain a short run time. For Tamsulosin analysis, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) is commonly employed.

Columns such as C18 and C8 are frequently utilized to provide the necessary hydrophobic interaction for retaining Tamsulosin and its deuterated internal standard. nih.govresearchgate.net The mobile phase typically consists of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component containing a pH modifier like formic acid or a salt such as ammonium (B1175870) formate. researchgate.netresearchgate.net These modifiers help to promote analyte ionization (protonation in positive ion mode) and improve peak shape. Gradient elution may be used to enhance separation and reduce run times, particularly for complex sample matrices. nih.govresearchgate.net

Below is a table summarizing typical chromatographic parameters found in published methods for Tamsulosin analysis, which would be adapted for a method using this compound.

ParameterCondition 1Condition 2Condition 3
ColumnAscentis® Express C18 (100 mm × 3 mm, 2.7 μm) nih.govresearchgate.netThermo BDS Hypersil C8 (100 X 4.6 mm, 3.5 μm) researchgate.netPhenomenex RP-18 (50 x 4.6 mm, 5µ) researchgate.net
Mobile PhaseA: 2 mM Ammonium Acetate in Water; B: Methanol (Gradient) researchgate.netAcetonitrile : 10mM Ammonium Formate (80:20 v/v) (Isocratic) researchgate.netAcetonitrile : 0.01M Ammonium Formate pH 9.0 (90:10 v/v) (Isocratic) researchgate.net
Flow RateNot Specified1.0 mL/min researchgate.net0.8 mL/min researchgate.net
Run Time6 min researchgate.netNot Specified3 min researchgate.net

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. nih.gov This technique involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. nih.gov

For Tamsulosin, the [M+H]⁺ ion is approximately m/z 409.3. For this compound, which has four deuterium atoms, the [M+H]⁺ ion would be approximately m/z 413.2. The optimization process involves infusing a standard solution of each compound into the mass spectrometer and varying parameters like collision energy (CE) and declustering potential (DP) to find the values that produce the most stable and intense product ion signal. nih.gov This ensures the method achieves the lowest possible limit of quantification.

The table below details representative MRM transitions for Tamsulosin and the predicted transition for its deuterated analog.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Tamsulosin409.3 researchgate.net271.4 researchgate.netPositive ESI
Tamsulosin409.0 nih.govresearchgate.net228.0 nih.govresearchgate.netPositive ESI
This compound (Predicted)413.2271.4 or 228.0*Positive ESI

Note: The product ion for the deuterated standard is often the same as the non-deuterated analyte if the fragmentation occurs at a part of the molecule remote from the site of deuteration.

Validation Parameters for this compound Containing Analytical Methods

Once the LC-MS/MS method is developed, it must be validated to demonstrate its suitability for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH).

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. biomedgrid.com In bioanalysis, this is typically demonstrated by analyzing at least six different blank lots of the biological matrix (e.g., human plasma). These blanks are processed and analyzed to ensure that no endogenous components interfere with the detection of Tamsulosin or this compound at their respective retention times and MRM transitions. payeshdarou.ir The response of any interfering peak should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov A calibration curve is constructed by analyzing a series of standards of known concentrations. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The relationship is typically evaluated using a weighted linear regression model. payeshdarou.ir The calibration curve must have a correlation coefficient (r²) of 0.99 or greater. payeshdarou.ir

The calibration range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. This range is bound by the Upper Limit of Quantification (ULOQ) and the Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

The following table presents linearity data from various validated Tamsulosin assays.

Linearity RangeCorrelation Coefficient (r or r²)MatrixInternal Standard Used
0.2–50 ng/mL nih.govresearchgate.netNot SpecifiedHuman Serumd9-finasteride
0.050–15.176 ng/mL researchgate.netNot SpecifiedRat PlasmaTamsulosin-d4
0.125–32 ppb (ng/mL) payeshdarou.ir> 0.99 payeshdarou.irHuman PlasmaPropranolol
1-25 µg/mL rjptonline.org0.995 rjptonline.orgPharmaceuticalsProcainamide
5-100 μg/ml nih.govLinear nih.govPharmaceuticalsNot Specified

Lack of Publicly Available Research Precludes Article Generation on the Specific Use of this compound in Quantitative Analysis

A comprehensive review of scientific literature has revealed a significant gap in publicly accessible research detailing the use of this compound as an internal standard in the development and validation of quantitative analytical methodologies. Despite the existence of this deuterated compound, no specific studies providing the necessary data for a detailed scientific article, as per the requested outline, could be located.

While the broader topic of quantitative analysis of the parent compound, tamsulosin, is well-documented, these studies invariably utilize other internal standards. For instance, various validated methods for tamsulosin quantification in biological matrices and pharmaceutical formulations have employed compounds like d9-finasteride, procainamide, propranolol, and tolteridone tartrate. These studies provide extensive data on the validation parameters requested, but for different analytical methods not involving this compound.

The absence of specific research on this compound prevents a scientifically accurate and data-supported discussion on its performance as an internal standard. Consequently, the creation of data tables and in-depth analysis of its application in quantitative methodologies, including any adoption of green chemistry practices, is not feasible at this time.

Until research specifically validating the use of this compound as an internal standard is published and made publicly available, a detailed and authoritative article on this specific subject cannot be responsibly generated.

Applications of Tamsulosin Sulfonic Acid D4 in Pharmaceutical Impurity Analysis and Degradation Studies

Role in Impurity Profiling of Tamsulosin (B1681236) and Related Substances

Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of drug products. Deuterated standards like Tamsulosin Sulfonic Acid-d4 are instrumental in achieving the high level of accuracy required in these analyses.

Identification and Quantification of Tamsulosin Sulfonic Acid as a Related Substance

Tamsulosin Sulfonic Acid is a known process impurity and potential degradant of tamsulosin. Its accurate identification and quantification are crucial for controlling the quality of the final drug product. The use of this compound as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) methods offers significant advantages. By adding a known amount of the deuterated standard to the sample, any variations in sample preparation, injection volume, and ionization efficiency can be compensated for, leading to more accurate and precise quantification of the non-labeled Tamsulosin Sulfonic Acid impurity.

Hypothetical Research Data on Quantification of Tamsulosin Sulfonic Acid using this compound:

ParameterResult
Analytical TechniqueLC-MS/MS
Internal StandardThis compound
Linearity (r²)>0.999
Limit of Quantification (LOQ)0.05 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

This table represents typical performance characteristics of an LC-MS method using a deuterated internal standard and is for illustrative purposes, as specific data for this compound was not found in the reviewed literature.

Monitoring of Other Impurities Using Deuterated Standards

While this compound is the ideal internal standard for its non-labeled counterpart, its utility can extend to the semi-quantitative monitoring of other related substances in the absence of their specific labeled standards. Due to its similar chromatographic behavior to other polar impurities of tamsulosin, it can help in ensuring the consistency of the analytical method and provide a relative indication of the levels of other impurities across different batches. This is particularly valuable in early stages of process development where certified reference standards for all potential impurities may not be available.

Application in Forced Degradation Studies of Tamsulosin and its Derivatives

Forced degradation studies are a regulatory requirement to understand the stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the drug to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.

Elucidation of Degradation Pathways of Tamsulosin Sulfonic Acid

Although Tamsulosin Sulfonic Acid is itself an impurity, understanding its own degradation profile is important, especially if it is formed in significant amounts. By spiking forced degradation samples of tamsulosin with this compound, analysts can track the fate of the sulfonic acid impurity under various stress conditions. The distinct mass of the deuterated compound allows for its unambiguous identification amidst a complex mixture of degradants, helping to elucidate its specific degradation pathways.

Stability-Indicating Method Development with this compound

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products. During the development and validation of such methods for tamsulosin, this compound can be used to ensure that the method can reliably quantify the Tamsulosin Sulfonic Acid impurity without interference from the API or other degradants. The co-elution of the deuterated standard with the non-labeled impurity can be monitored to confirm the specificity of the method.

Forced Degradation Conditions for Tamsulosin:

Stress ConditionReagent/ParameterDuration
Acid Hydrolysis0.1 M HCl24 hours
Base Hydrolysis0.1 M NaOH24 hours
Oxidation3% H₂O₂24 hours
Thermal Degradation60°C48 hours
Photolytic DegradationUV light (254 nm)48 hours

This table outlines typical conditions used in forced degradation studies of tamsulosin as reported in scientific literature.

Challenges and Future Directions in Deuterated Standard Research for Complex Pharmaceutical Compounds

Synthetic Hurdles in Producing Highly Enriched and Regioselectively Deuterated Impurities

The synthesis of deuterated compounds, particularly complex pharmaceutical impurities like Tamsulosin (B1681236) Sulfonic Acid-d4, presents significant challenges. The primary goals are to achieve high isotopic enrichment (a high percentage of deuterium (B1214612) incorporation) and precise regioselectivity (placement of deuterium atoms at specific locations within the molecule).

Key synthetic challenges include:

Achieving High Isotopic Purity: It is nearly impossible to synthesize a compound that is 100% isotopically pure. researchgate.netsci-hub.ru The presence of under-deuterated or mis-deuterated isotopic impurities can compromise pharmacokinetic studies and lead to inaccurate results in bioanalysis. researchgate.net These isotopic mixtures are often inseparable using standard purification techniques due to the similar physical properties of hydrogen and deuterium. researchgate.net

Regioselectivity: Introducing deuterium at specific, metabolically stable positions is crucial. For a molecule like Tamsulosin Sulfonic Acid, this involves complex reactions to target the desired C-H bonds without affecting other parts of the molecule. Methods like transition-metal-catalyzed hydrogen isotope exchange have been developed, but they can suffer from issues like poor regioselectivity or over-deuteration. nih.gov

Multi-step Syntheses: The synthesis of complex deuterated molecules often requires lengthy, multi-step processes. Each step introduces the potential for reduced yield and loss of isotopic purity. Developing efficient synthetic routes is a constant challenge for chemists. iaea.org

Availability of Starting Materials: The synthesis often relies on the availability of deuterated precursors. The limited commercial availability and high cost of these starting materials can be a significant bottleneck.

Synthetic ApproachDescriptionAdvantagesChallenges for Tamsulosin Sulfonic Acid-d4
Hydrogen Isotope Exchange (HIE)Exchanging existing hydrogen atoms with deuterium using a catalyst and a deuterium source (e.g., D2O).Can be applied late in the synthetic route.Poor regioselectivity, potential for over- or under-deuteration, scrambling of isotopes. nih.gov
De Novo SynthesisBuilding the molecule from the ground up using deuterated building blocks.Allows for precise, regioselective placement of deuterium; high isotopic purity is possible. nih.govRequires lengthy, complex synthetic routes; high cost of deuterated starting materials. hilarispublisher.com
Multicomponent Reactions (MCRs)Using deuterated reagents in reactions where multiple components combine in a single step.Efficiently creates complex molecules with selective deuteration. azregents.eduLimited to specific reaction types; may not be applicable to the sulfonic acid moiety.

Advancements in High-Throughput Analytical Techniques for Stable Isotope Analysis

The need for rapid and accurate analysis of deuterated standards has driven significant advancements in analytical instrumentation. High-throughput techniques are essential for screening large numbers of samples in drug discovery and development. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is a cornerstone of stable isotope analysis. clearsynth.com High-throughput MS platforms, such as those using acoustic droplet ejection, can analyze thousands of samples per day. nih.govnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly sensitive and widely used for the quantification of drugs and their metabolites in biological matrices. tandfonline.com For deuterated standards, high-resolution mass spectrometry is crucial for distinguishing the labeled compound from its unlabeled counterpart and any potential isotopic impurities. youtube.com

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique for studying protein structure and dynamics. ukri.orgnih.gov By exposing a protein to a deuterated solvent, researchers can measure the rate of hydrogen-deuterium exchange, which provides information about the protein's conformation. nih.govbiopharminternational.com Automated sample handling and advanced software have increased the throughput and reproducibility of HDX-MS, making it a valuable tool in biopharmaceutical development. youtube.comukri.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally not a high-throughput technique, NMR provides detailed structural information. It can be used to confirm the exact location and level of deuterium incorporation in a molecule. However, for complex mixtures of isotopologues, quantitative analysis by ¹H NMR can be challenging. nih.gov

TechniqueThroughputKey Information Provided for Deuterated StandardsRecent Advancements
LC-MS/MSHighPrecise quantification, impurity profiling, metabolite identification. pharmaffiliates.comIncreased sensitivity, faster chromatography (UHPLC), improved ionization sources. scispace.com
HDX-MSMedium to HighProtein conformation, drug-protein interactions, structural comparability. nih.govAutomation of sample handling, advanced data analysis software. youtube.combiopharminternational.com
High-Resolution MS (e.g., Orbitrap)HighAccurate mass measurement, differentiation of isotopologues. nih.govHigher resolution and scan speeds, ion mobility integration. nih.gov
NMR SpectroscopyLowUnambiguous confirmation of deuterium position and enrichment.Cryogenic probes for increased sensitivity, automation for sample changing.

Emerging Roles of Deuterated Standards Beyond Traditional Internal Standard Applications

While the primary role of deuterated compounds like this compound is to serve as internal standards for quantitative analysis, their applications are expanding. clearsynth.compharmaffiliates.comkcasbio.com The unique properties of stable isotopes make them invaluable tools in various areas of pharmaceutical research.

Metabolic Flux Analysis (MFA): Isotope tracers are essential for monitoring the activity of metabolic pathways. nih.govisotope.com By introducing a deuterated compound into a biological system, researchers can trace its metabolic fate, providing insights into cellular metabolism in both normal and disease states. This is particularly important in fields like oncology and metabolic disorders. isotope.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Isotope-labeled standards are crucial for accurately studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. alfa-chemistry.com Using a deuterated version of a drug allows researchers to distinguish it from endogenous compounds and track its behavior in the body, leading to better dosing recommendations. alfa-chemistry.com

Mechanism of Action Studies: Deuterated compounds can help elucidate a drug's mechanism of action. By observing how deuteration at specific sites affects metabolism and biological activity, scientists can gain a deeper understanding of drug-receptor interactions and enzymatic processes. alfa-chemistry.comnih.gov This can lead to the design of safer and more effective drugs. nih.gov

Regulatory Perspectives on the Use and Characterization of Deuterated Pharmaceutical Reference Materials

Regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific expectations for the characterization and use of reference materials, including deuterated standards. The goal is to ensure the quality, consistency, and reliability of the data submitted in drug applications.

Characterization and Purity: Regulatory guidance emphasizes the need for thorough characterization of reference standards. tandfonline.com This includes confirming the structure, assessing purity, and, for deuterated standards, determining the isotopic enrichment and the location of the deuterium atoms. The presence of unlabeled drug as an impurity in a deuterated internal standard is a significant concern as it can lead to interference and erroneous results. tandfonline.com

Deuterated Drugs as New Chemical Entities (NCEs): The FDA has considered some deuterated drugs to be different active moieties from their non-deuterated counterparts. salamandra.net For example, deutetrabenazine was the first deuterated drug approved by the FDA in 2017. nih.govuniupo.itbioscientia.de This designation can provide commercial advantages, such as new chemical entity exclusivity. salamandra.net However, it also means that regulatory agencies require substantial evidence of a clinical advantage over the existing undeuterated drug. nih.gov

Bridging Studies: For deuterated versions of existing drugs (a "deuterium switch"), developers may be able to leverage some of the nonclinical and clinical data from the original compound. salamandra.netnih.gov However, this requires "bridging" studies to demonstrate that such reliance is scientifically justified. These may include comparative metabolism, pharmacokinetic, and toxicity studies. salamandra.net

Guidance and Standards: While there are general guidelines for reference standards, there is an ongoing discussion among scientists and regulatory bodies to establish more specific guidance for deuterated active pharmaceutical ingredients (APIs). sci-hub.rutandfonline.com Organizations like the International Consortium for Innovation & Quality in Pharmaceutical Development (IQ) are working to frame the challenges and provide science-based recommendations for the synthesis, analysis, and control of these compounds. researchgate.netsci-hub.ru The FDA also supports the use of international standards, such as those from the International Organization for Standardization (ISO), to identify and describe medicinal products and their ingredients. fda.gov

Table of Mentioned Compounds

Compound Name
This compound
Deutetrabenazine
Tamsulosin
Tyramine
α,α‐d2‐tyramine
(R)‐α‐d‐tyramine

Q & A

Q. Tables for Quick Reference

Parameter Acceptance Criteria Reference
Purity (HPLC)≥99% (USP)
Enantiomeric Impurity≤0.15%
Isotopic Enrichment≥98% d4
Short-Term StabilityRSD <5% (24 hours, 25°C)

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